molecular formula C12H20NO3S+ B12055666 Benzyldimethyl(3-sulfopropyl)azanium CAS No. 1903754-18-6

Benzyldimethyl(3-sulfopropyl)azanium

Katalognummer: B12055666
CAS-Nummer: 1903754-18-6
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: MEJASPJNLSQOAG-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyldimethyl(3-sulfopropyl)azanium is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule. This unique structure imparts it with interesting properties, making it useful in various scientific and industrial applications. The compound is known for its excellent hydrophilic and antifouling characteristics, which are particularly valuable in the development of advanced materials and biomedical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyldimethyl(3-sulfopropyl)azanium can be synthesized through a distillation–precipitation polymerization method. This involves the use of monomers such as [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide and crosslinkers like N,N’-methylenebis(acrylamide). The reaction typically occurs under controlled conditions to ensure the formation of the desired zwitterionic nanoparticles .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes are optimized for high yield and purity, utilizing advanced techniques to control the molecular weight and structure of the final product. The industrial methods ensure that the compound retains its zwitterionic properties, which are crucial for its applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyldimethyl(3-sulfopropyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyldimethyl(3-sulfopropyl)azanium involves its zwitterionic nature, which allows it to interact with various molecular targets. The positive and negative charges within the molecule enable it to form stable interactions with both hydrophilic and hydrophobic surfaces. This dual interaction capability is crucial for its antifouling properties, as it prevents the adhesion of proteins and other bioentities to surfaces .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Dodecyl-N,N-Dimethyl-3-Ammonio-1-Propanesulfonate
  • [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide

Uniqueness

Benzyldimethyl(3-sulfopropyl)azanium stands out due to its unique combination of hydrophilic and antifouling properties. Unlike other similar compounds, it offers a balanced zwitterionic structure that enhances its stability and effectiveness in various applications. Its ability to form stable nanoparticles and its biocompatibility further distinguish it from other compounds in the same category .

Eigenschaften

CAS-Nummer

1903754-18-6

Molekularformel

C12H20NO3S+

Molekulargewicht

258.36 g/mol

IUPAC-Name

benzyl-dimethyl-(3-sulfopropyl)azanium

InChI

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/p+1

InChI-Schlüssel

MEJASPJNLSQOAG-UHFFFAOYSA-O

Kanonische SMILES

C[N+](C)(CCCS(=O)(=O)O)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.